molecular formula C19H27N5O B12259183 N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine

N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine

Cat. No.: B12259183
M. Wt: 341.5 g/mol
InChI Key: PWEKBATZUMKEBI-UHFFFAOYSA-N
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Description

N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a methoxyphenyl group

Properties

Molecular Formula

C19H27N5O

Molecular Weight

341.5 g/mol

IUPAC Name

N-ethyl-2-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-amine

InChI

InChI=1S/C19H27N5O/c1-4-20-18-12-15(2)21-19(22-18)24-10-8-23(9-11-24)14-16-6-5-7-17(13-16)25-3/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,20,21,22)

InChI Key

PWEKBATZUMKEBI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine typically involves multiple steps, including the formation of the piperazine ring and the attachment of the methoxyphenyl and pyrimidine groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and development.

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